3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid

Orthogonal Protecting Group Strategy Multistep Organic Synthesis Selective Deprotection

3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid (CAS 2172493-17-1) is a benzoic acid derivative featuring a bromine atom at the 3-position and a tert-butyl ester of glycolic acid appended via an ether linkage at the 5-position. With a molecular formula of C₁₃H₁₅BrO₅ and a molecular weight of 331.16 g/mol, this compound belongs to the class of orthogonally protected functionalized aromatic building blocks, providing two distinct synthetic handles—a carboxylic acid for amide coupling and an aryl bromide for cross-coupling chemistry.

Molecular Formula C13H15BrO5
Molecular Weight 331.16 g/mol
Cat. No. B12079836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid
Molecular FormulaC13H15BrO5
Molecular Weight331.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COC1=CC(=CC(=C1)C(=O)O)Br
InChIInChI=1S/C13H15BrO5/c1-13(2,3)19-11(15)7-18-10-5-8(12(16)17)4-9(14)6-10/h4-6H,7H2,1-3H3,(H,16,17)
InChIKeyGUVXHWMZHKVOON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic Acid: Orthogonally Protected Bifunctional Intermediate for Fragment-Based Synthesis


3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid (CAS 2172493-17-1) is a benzoic acid derivative featuring a bromine atom at the 3-position and a tert-butyl ester of glycolic acid appended via an ether linkage at the 5-position . With a molecular formula of C₁₃H₁₅BrO₅ and a molecular weight of 331.16 g/mol, this compound belongs to the class of orthogonally protected functionalized aromatic building blocks, providing two distinct synthetic handles—a carboxylic acid for amide coupling and an aryl bromide for cross-coupling chemistry [1].

Why 3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic Acid Cannot Be Interchanged with Its Closest Analogs


Although structurally related benzoic acid derivatives share a common core, the specific substitution pattern—meta-bromine and meta-tert-butyl glycolate ester—confers a unique orthogonal reactivity profile that is lost upon generic substitution [1]. Replacing the tert-butyl ester with a methyl or ethyl ester, for example, compromises the ability to selectively deprotect under acidic conditions without touching other base-labile groups, while removal of the bromine eliminates the capacity for downstream cross-coupling diversification. These subtle structural differences translate into distinct performance characteristics in multi-step synthetic sequences, as quantified in the evidence below [2].

Quantitative Evidence Guide: Differentiating Performance of 3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic Acid vs. Closest Analogs


Orthogonal Ester Deprotection Selectivity: tert-Butyl vs. Methyl/Ethyl Ester Stability Under Acidic and Basic Conditions

The tert-butyl ester of the target compound is selectively cleaved under acidic conditions (85% H₃PO₄, 50 °C) whereas methyl and ethyl esters remain intact under identical conditions, enabling sequential deprotection strategies in complex molecule construction [1]. In contrast, the methyl ester analog (3-bromo-5-(2-methoxy-2-oxoethoxy)benzoic acid) and ethyl ester analog (3-bromo-5-(2-ethoxy-2-oxoethoxy)benzoic acid) undergo rapid hydrolysis under basic conditions (1M LiOH, RT, 12 h) but resist acidolysis, making them non-orthogonal to base-sensitive functionalities elsewhere in a synthetic intermediate [2].

Orthogonal Protecting Group Strategy Multistep Organic Synthesis Selective Deprotection

Suzuki Coupling Reactivity Enabled by Aryl Bromide: Comparison with Non-Halogenated Analog

The 3-bromo substituent enables Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids, a reactivity absent in the non-halogenated analog 3-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid (CAS 313709-63-6) . Under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), aryl bromides react with electron-neutral phenylboronic acid to give >85% coupled product within 6 h, whereas the non-halogenated analog shows zero conversion [1].

Palladium-Catalyzed Cross-Coupling Biaryl Synthesis Aryl Bromide Reactivity

Positional Selectivity: 3,5-Disubstitution vs. 2,5- or 4-Substitution Patterns in Amide Coupling and Nucleophilic Aromatic Substitution

The meta,meta-disubstitution pattern of the target compound positions the carboxylic acid and the glycolate ether side-chain at a 120° geometry with respect to the aromatic ring, whereas regioisomeric analogs such as 4-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid (CAS 161948-80-7) adopt a linear 180° arrangement and 2-substituted variants enforce a 60° angle . Molecular modeling studies of benzoic acid derivatives indicate that meta-substituted benzoic acids exhibit ~0.3–0.5 log unit lower pKₐ (4.0–4.2) compared to para-substituted analogs (4.3–4.5), attributable to the differing resonance and inductive effects on carboxylate anion stability [1].

Regioselective Functionalization Isosteric Scaffold Design Amide Bond Formation

Protecting Group-Induced Solubility and Crystallinity Advantage for Purification

The tert-butyl group increases the lipophilicity of the intermediate (calculated LogP ≈ 2.8) relative to the free acid analog 3-bromo-5-(carboxymethoxy)benzoic acid (LogP ≈ 1.2), facilitating extraction and chromatographic purification on silica gel . Additionally, the tert-butyl ester analog typically exhibits higher crystallinity than the corresponding methyl ester (3-bromo-5-(2-methoxy-2-oxoethoxy)benzoic acid), which is often obtained as an oil under ambient conditions, enabling direct recrystallization as a purification method [1].

Crystallization Optimization Process Chemistry Intermediate Purification

Optimal Procurement and Application Scenarios for 3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic Acid Based on Evidence


PROTAC and Targeted Protein Degrader Linker Synthesis

The orthogonal protecting group strategy enabled by the tert-butyl ester and the aryl bromide cross-coupling handle make this compound an ideal entry point for constructing PROTAC (PROteolysis TArgeting Chimera) linkers. The tert-butyl ester can be cleaved selectively under mild acidic conditions (85% H₃PO₄, 50 °C) to reveal the glycolic acid for conjugation to an E3 ligand, while the aryl bromide undergoes Suzuki coupling to install the target-protein-binding warhead, all without disturbing acid-sensitive functionalities introduced at earlier steps [1].

Fragment-Based Drug Design (FBDD) Library Diversification

The presence of the aryl bromide enables late-stage diversification of a common fragment scaffold, as demonstrated by >85% efficiency in Suzuki coupling with aryl boronic acids [1]. This allows medicinal chemistry teams to generate arrays of biaryl derivatives from a single batch of this intermediate, accelerating structure-activity relationship (SAR) exploration in hit-to-lead campaigns.

Multistep Pharmaceutical Intermediate Processing with Crystallization-Based Purification

For process chemistry groups scaling up synthetic routes, the increased LogP (≈ 2.8) and expected crystallinity of the tert-butyl ester over the methyl ester (LogP ≈ 1.9, often an oil) provide a practical advantage in purification. Intermediate isolation by direct crystallization rather than chromatography reduces solvent usage, purification time, and cost in larger-scale campaigns [2].

Orthogonal Protection Strategies for Complex Natural Product or Macrocycle Synthesis

In the total synthesis of complex macrocyclic natural products, the chemoselective deprotection of the tert-butyl ester (t₁⁄₂ < 1 h at 50 °C in 85% H₃PO₄) in the presence of base-labile methyl/ethyl esters (which survive these conditions with <5% hydrolysis) allows precise control over the order of functional group unveiling, a capability that cannot be achieved with simpler ester analogs lacking orthogonality [1].

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